molecular formula C9H20Cl2N2O B1394799 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride CAS No. 1220033-16-8

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride

Cat. No. B1394799
M. Wt: 243.17 g/mol
InChI Key: OALCDJCLGFDHEE-UHFFFAOYSA-N
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Description

“4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1220033-16-8 . It has a molecular weight of 243.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H20Cl2N2O .

Scientific Research Applications

1. Application in Kinase Inhibition and Drug Discovery

4-(Pyrimidin-4-yl)morpholines, a category to which 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride belongs, are prominent pharmacophores in the inhibition of PI3K and PIKKs. This class of compounds is significant in drug discovery, especially for developing selective inhibitors of mTORC1 and mTORC2 pathways, which are critical in cancer therapeutics (Hobbs et al., 2019).

2. Structural and Spectroscopic Studies in Chemistry

In the field of chemistry, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride and its derivatives are used in the synthesis and characterization of complex compounds. For example, Co(III) complexes with morpholine have been synthesized and analyzed using various spectroscopic methods, contributing to the understanding of molecular structures and interactions (Amirnasr et al., 2001).

3. Development of Novel Organic Compounds

This compound plays a role in organic chemistry for developing new materials and intermediates. For instance, its derivatives have been used in the synthesis of novel organic compounds, which are vital in various applications ranging from materials science to pharmaceuticals (Knüppel et al., 2000).

4. Exploration in Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride have been explored for synthesizing compounds with potential therapeutic properties. For example, derivatives of this compound have been studied for their role in inhibiting tumor necrosis factor alpha and nitric oxide, key factors in inflammatory and oncological diseases (Lei et al., 2017).

5. Application in Material Science

The compound and its related structures find applications in material science for the synthesis of novel materials. Studies involving reactions with secondary dialkylamines, such as pyrrolidine and morpholine, contribute to the development of new materials with specific properties and applications (Kalogirou & Koutentis, 2014).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALCDJCLGFDHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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